1-((2-Isopropyl-5-methylcyclohexyl)oxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride
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Description
1-((2-Isopropyl-5-methylcyclohexyl)oxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C18H38Cl2N2O2 and its molecular weight is 385.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
One of the primary applications involves the synthesis of heterocyclic compounds with potential antimicrobial and anticancer activities. For instance, compounds synthesized through the manipulation of 2-arylhydrazononitriles demonstrated promising antimicrobial activities against a variety of bacterial strains and yeast. This synthesis approach could potentially be adapted for the chemical structure , exploring its efficacy against microbial organisms (Behbehani, Ibrahim, Makhseed, Mahmoud, 2011).
Anticonvulsant and CNS Receptor Affinity
Research on N-(4-methylpiperazin-1-yl)- and N-[3-(4-methylpiperazin-1-yl)propyl] derivatives of pyrrolidine-2,5-dione has shown anticonvulsant properties, suggesting a potential for designing compounds targeting central nervous system disorders. This indicates that structurally similar compounds might be explored for their CNS activity, offering a pathway for the development of new therapeutic agents (Obniska, Jurczyk, Zejc, Kamiński, Tatarczyńska, Stachowicz, 2005).
Synthesis of Dual Antihypertensive Agents
The design and synthesis of 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates as potential dual antihypertensive agents highlight the versatility of piperazinyl alcohols in medicinal chemistry. This research underscores the importance of solid-state analytical techniques in determining the position of protonation, which could be relevant for the optimization of pharmacological properties of related compounds (Marvanová, Padrtová, Pekárek, Brus, Czernek, Mokrý, Humpa, Oravec, Jampílek, 2016).
Exploration of σ Receptor Ligands
Studies on 1-cyclohexylpiperazine derivatives related to σ2 receptor ligands indicate the potential of such structures in modulating receptor activity, suggesting a pathway for the development of new treatments for diseases modulated by σ receptors. This research domain could be explored further using compounds with similar structural motifs to understand their interaction with σ receptors and their potential therapeutic applications (Berardi, Ferorelli, Abate, Colabufo, Contino, Perrone, Tortorella, 2004).
Properties
IUPAC Name |
1-(4-methylpiperazin-1-yl)-3-(5-methyl-2-propan-2-ylcyclohexyl)oxypropan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36N2O2.2ClH/c1-14(2)17-6-5-15(3)11-18(17)22-13-16(21)12-20-9-7-19(4)8-10-20;;/h14-18,21H,5-13H2,1-4H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRMXWAEAVZVRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OCC(CN2CCN(CC2)C)O)C(C)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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